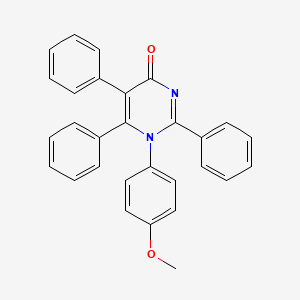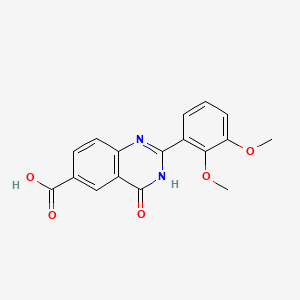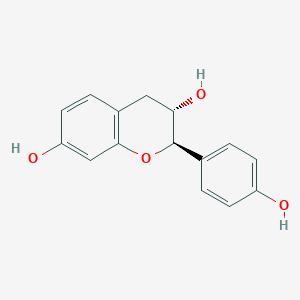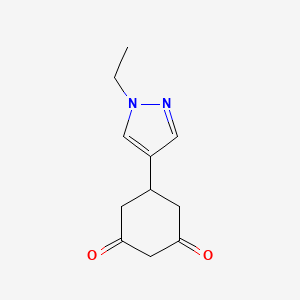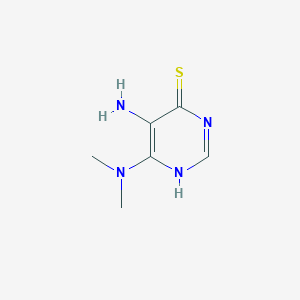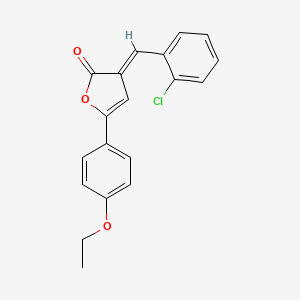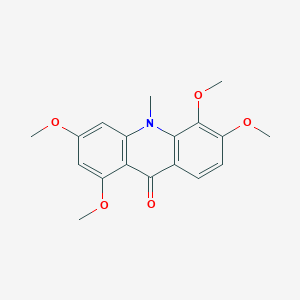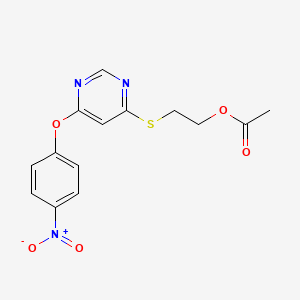
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable leaving group on the pyrimidine ring.
Thioethyl Acetate Substitution: The final step involves the substitution of a thioethyl acetate group onto the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using thioacetic acid and an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
2-((6-(4-Aminophenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with an amino group instead of a nitro group.
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further be functionalized for various applications.
属性
分子式 |
C14H13N3O5S |
|---|---|
分子量 |
335.34 g/mol |
IUPAC 名称 |
2-[6-(4-nitrophenoxy)pyrimidin-4-yl]sulfanylethyl acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)21-6-7-23-14-8-13(15-9-16-14)22-12-4-2-11(3-5-12)17(19)20/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
CPJWURVQOSQJLD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


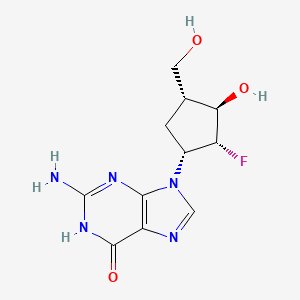
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B15215333.png)
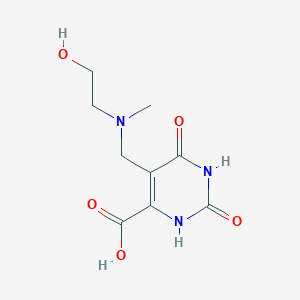
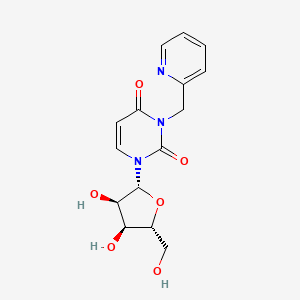
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
